(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid is a chiral amino acid derivative with a molecular formula of C12H17NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. For instance, the compound can be synthesized via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis. This process may utilize chiral catalysts or enzymes to achieve high enantioselectivity. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pH, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The compound’s chiral nature allows for selective binding to target proteins, enhancing its efficacy and reducing off-target effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(4-isopropylphenyl)propanoic acid
- (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid
- (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Uniqueness
(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid is unique due to its specific isopropyl substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards target proteins. This structural feature distinguishes it from other similar compounds and can result in different biological activities and applications.
Properties
IUPAC Name |
(3S)-3-amino-3-(3-propan-2-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-4-3-5-10(6-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKOHTAQVPCTEE-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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